molecular formula C7H5BClF3O2 B069640 2-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 182344-18-9

2-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B069640
CAS No.: 182344-18-9
M. Wt: 224.37 g/mol
InChI Key: YVMXEHZEYONARR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its chloro and trifluoromethyl substituents, which impart unique reactivity and properties.

Safety and Hazards

2-Chloro-5-(trifluoromethyl)phenylboronic acid may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be a reactant in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reaction it is involved in.

Mode of Action

2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant in several types of reactions, including the Suzuki-Miyaura coupling . In this reaction, it interacts with other reactants under the influence of a palladium catalyst to form new compounds . The exact changes resulting from this interaction would depend on the specific reactants and conditions of the reaction.

Biochemical Pathways

It is known to be involved in the synthesis of aryl- and hetarylfurocoumarins via the suzuki reaction . These compounds could potentially affect various biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in and the resulting compounds. For example, in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction, the resulting compounds could have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the conditions of the Suzuki-Miyaura coupling reaction, such as the presence of a palladium catalyst and the pH of the reaction environment, can significantly affect the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-(trifluoromethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-5-(trifluoromethyl)phenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXEHZEYONARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382201
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-18-9
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-5-(trifluoromethyl)phenylboronic acid in pharmaceutical research?

A1: this compound is classified as a "pharmaceutical intermediate" []. This means it serves as a crucial building block in the multi-step synthesis of more complex pharmaceutical compounds. While the abstract doesn't specify the final drug molecules, the presence of chlorine and trifluoromethyl groups on the phenyl ring suggests potential applications in drugs targeting a variety of therapeutic areas. These groups are commonly incorporated into drug design to modulate lipophilicity, metabolic stability, and binding affinity to target proteins.

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